molecular formula C14H14O2 B1320668 4-Propoxy-1-naphthaldehyde CAS No. 54784-09-7

4-Propoxy-1-naphthaldehyde

Cat. No. B1320668
CAS RN: 54784-09-7
M. Wt: 214.26 g/mol
InChI Key: AHLCRRYBQRUDSQ-UHFFFAOYSA-N
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Description

4-Propoxy-1-naphthaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly used as a fluorescent probe and has been studied extensively for its ability to detect and measure various biological processes. In

Scientific Research Applications

Antimicrobial Activity

4-Propoxy-1-naphthaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives, synthesized from 2-hydroxynaphthaldehyde, showed significant antimicrobial activities against various bacterial strains, as demonstrated by Yadav et al. (2017) (Yadav et al., 2017).

Antiprotozoal Activity

Research by Ganapaty et al. (2006) on naphthalene derivatives from Diospyros assimilis revealed that certain 2-naphthaldehydes exhibited moderate antiprotozoal activity against protozoan parasites like Trypanosoma and Leishmania (Ganapaty et al., 2006).

Tautomeric Studies

Manolova et al. (2015) explored the potential tautomerism of naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, which showed concentration-dependent deprotonation in certain solvents. This study enhances the understanding of the chemical behavior of naphthaldehyde compounds (Manolova et al., 2015).

Photodegradation of Organic Pollutants

Abbasi et al. (2017) investigated the use of 2-hydroxy-1-naphthaldehyde derivatives in the photodegradation of organic pollutants. Their study demonstrates the potential of these compounds in environmental applications, particularly in the degradation of harmful substances (Abbasi et al., 2017).

Fluorescent Chemosensors

2-Hydroxy-1-naphthaldehyde has been utilized as a functionalized fluorescent backbone for the synthesis of various chemosensors, as highlighted by Das and Goswami (2017). These chemosensors have applications in detecting a range of cations and anions (Das & Goswami, 2017).

Optical Storage Devices

Dvornikov et al. (1998) studied the photorearrangement of 1-nitro-2-naphthaldehyde, a component critical for developing new memory materials used in three-dimensional optical storage devices. This showcases the utility of naphthaldehyde derivatives in advanced technology applications (Dvornikov et al., 1998).

Safety And Hazards

The safety data sheet for a related compound, “1-Naphthaldehyde”, mentions that it is harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

4-propoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLCRRYBQRUDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594907
Record name 4-Propoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxy-1-naphthaldehyde

CAS RN

54784-09-7
Record name 4-Propoxy-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54784-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the Procedure for 2-(isopentyloxy)-1-naphthaldehyde using 4-hydroxy-1-naphthaldehyde and 1-bromopropane.
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